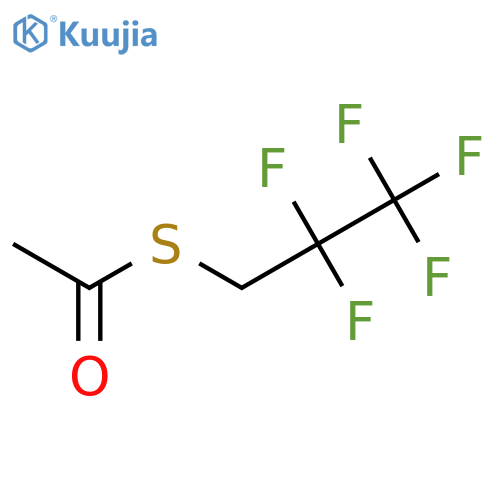Cas no 69531-84-6 (1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one)
1-(2,2,3,3,3-ペンタフルオロプロピル)スルファニルエタン-1-オンは、フッ素化スルファニルケトンに分類される有機化合物です。分子構造中のペンタフルオロプロピル基とチオエステル部位の組み合わせにより、高い化学的安定性と反応性を兼ね備えています。特に、フッ素原子の強力な電子吸引効果により、求電子反応や求核置換反応における中間体として優れた特性を示します。有機合成分野では、フッ素含有官能基の導入剤や特殊な保護基としての応用が期待されます。また、低極性溶媒への溶解性に優れ、反応条件の設計に幅広い選択肢を提供します。

69531-84-6 structure
商品名:1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one
1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one 化学的及び物理的性質
名前と識別子
-
- 1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one
- S-(2,2,3,3,3-Pentafluoropropyl) ethanethioate
- 1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one
-
- インチ: 1S/C5H5F5OS/c1-3(11)12-2-4(6,7)5(8,9)10/h2H2,1H3
- InChIKey: ADIIXGLZIWCYND-UHFFFAOYSA-N
- ほほえんだ: S(C(C)=O)CC(C(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 175
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-128228-0.05g |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 0.05g |
$64.0 | 2023-06-08 | |
| Enamine | EN300-128228-0.5g |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 0.5g |
$241.0 | 2023-06-08 | |
| Enamine | EN300-128228-0.1g |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 0.1g |
$89.0 | 2023-06-08 | |
| TRC | B516325-25mg |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 25mg |
$ 50.00 | 2022-06-07 | ||
| Aaron | AR01A5YW-50mg |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 50mg |
$109.00 | 2025-02-10 | |
| Enamine | EN300-128228-250mg |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95.0% | 250mg |
$128.0 | 2023-10-01 | |
| Enamine | EN300-128228-2500mg |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95.0% | 2500mg |
$669.0 | 2023-10-01 | |
| 1PlusChem | 1P01A5QK-500mg |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 500mg |
$350.00 | 2024-04-22 | |
| 1PlusChem | 1P01A5QK-1g |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 1g |
$485.00 | 2024-04-22 | |
| Aaron | AR01A5YW-1g |
1-[(2,2,3,3,3-pentafluoropropyl)sulfanyl]ethan-1-one |
69531-84-6 | 95% | 1g |
$496.00 | 2025-02-10 |
1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one 関連文献
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
69531-84-6 (1-(2,2,3,3,3-pentafluoropropyl)sulfanylethan-1-one) 関連製品
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
